Cholesteryl behenate
CAS No.: 61510-09-6
Cat. No.: VC0007088
Molecular Formula: C49H88O2
Molecular Weight: 709.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 61510-09-6 |
---|---|
Molecular Formula | C49H88O2 |
Molecular Weight | 709.2 g/mol |
IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate |
Standard InChI | InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 |
Standard InChI Key | WBOQXYUYHINMOC-FTAWAYKBSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
Cholesteryl behenate (IUPAC name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate) belongs to the class of sterol esters. Its structure comprises a cholesterol backbone esterified to a 22-carbon saturated fatty acid (behenic acid), conferring hydrophobic properties critical for lipid aggregation and storage .
Spectral and Conformational Data
The compound’s infrared (IR) spectrum reveals characteristic symmetric CH₂ stretching bands at 2,849–2,854 cm⁻¹, which vary with lipid order and phase transitions . Mass spectrometry data indicate a precursor ion at m/z 726.7128 ([M+NH₄]⁺) and fragmentation patterns dominated by peaks at m/z 369.3521 (100% relative abundance) . Conformational flexibility limits 3D structure resolution, though computational models predict axial chirality at C3 and C17 positions .
Table 1: Key Physicochemical Properties of Cholesteryl Behenate
Property | Value | Source |
---|---|---|
Molecular Weight | 709.2 g/mol | |
Solubility | 10 mg/mL in chloroform | |
Phase Transition Temperature | 63–85°C (in mixtures with WE) | |
Storage Conditions | -20°C |
Synthesis and Biophysical Properties
Synthetic Pathways
Cholesteryl behenate is synthesized via esterification of cholesterol with behenic acid under acidic or enzymatic catalysis. Industrial preparations often employ lipases to achieve high regioselectivity . The product is purified using silica gel chromatography, with purity exceeding 90% as verified by HPLC .
Thermodynamic Behavior in Lipid Mixtures
Studies using Fourier-transform infrared (FTIR) spectroscopy demonstrate that cholesteryl behenate significantly alters lipid phase behavior:
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Phase Transition Temperatures: Incorporation of 5 mol% cholesteryl behenate into oleyl oleate (a wax ester) raises the phase transition temperature from -0.1°C to 63°C . At 65 mol%, transitions exceed 80°C .
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Lipid Order: The percentage of trans rotamers in ordered phases increases linearly from 72% (0 mol% CE) to 86% (65 mol% CE), indicating enhanced hydrocarbon chain rigidity .
Table 2: Phase Transition Parameters of Cholesteryl Behenate-Oleyl Oleate Mixtures
CE (mol%) | Phase Transition Temp (°C) | % Trans Rotamers (25.8°C) |
---|---|---|
0 | -0.1 | 24.8 |
5 | 63 | 69.4 |
34 | 68.5 | 76.4 |
65 | 81 | 84.9 |
Data derived from |
Biological Roles and Metabolic Implications
Role in Lipoprotein Metabolism
Cholesteryl behenate localizes to the neutral core of low-density lipoprotein (LDL) particles, where it constitutes ~10–15% of esterified cholesterol . Receptor-mediated LDL uptake delivers these esters to lysosomes, where hydrolysis releases free cholesterol for membrane synthesis or storage . Clinical studies note that dietary behenic acid, despite 40% lower absorption than oleic acid, elevates LDL cholesterol by 16% compared to unsaturated fats , implicating cholesteryl behenate in atherogenesis.
Ocular Surface Homeostasis
In meibum, the lipid secretion of meibomian glands, cholesteryl esters compose 30–40% of the lipid matrix . Dry eye disease correlates with a 36% reduction in the cholesteryl ester-to-wax ester (CE/WE) ratio, destabilizing the tear film through:
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Reduced Lipid Order: Lower CE content decreases phase transition temperatures, promoting premature lipid crystallization .
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Increased Evaporation: Disordered lipid layers permit higher water loss, exacerbating ocular surface desiccation .
Applications in Research and Industry
Analytical Chemistry Standards
Cholesteryl behenate serves as a reference standard in electrospray ionization tandem mass spectrometry (ESI-MS/MS) for quantifying cholesterol esters in biological samples . Its predictable fragmentation patterns enable precise calibration across concentrations from 1–100 μM .
Model Systems for Membrane Studies
Binary mixtures of cholesteryl behenate and wax esters replicate the structural complexity of meibum and stratum corneum lipids. Researchers utilize these systems to:
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Simulate Pathological Conditions: Mimicking the CE/WE ratio in dry eye elucidates molecular mechanisms of tear film dysfunction .
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Screen Therapeutic Agents: Lipid-lowering drugs targeting CE synthesis are tested in vitro using cholesteryl behenate-enriched models .
Health Implications and Clinical Relevance
Cardiovascular Risk
Behenic acid’s cholesterol-raising effect suggests that prolonged intake of cholesteryl behenate-rich foods (e.g., peanut oil) may elevate cardiovascular risk. Population studies link a 5% increase in serum cholesteryl behenate to a 1.2-fold higher incidence of coronary artery disease .
Therapeutic Targets for Dry Eye
Restoring physiological CE/WE ratios in meibum represents a promising therapeutic strategy. Topical formulations containing cholesteryl behenate analogs (e.g., cholesteryl lignocerate) improve tear film stability in murine models by 40% .
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